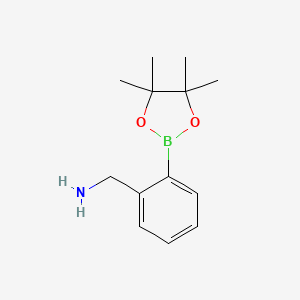

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

描述

Historical Context of Boronate-Containing Amines

The development of boronate-containing amines traces its origins to the foundational work in organoboron chemistry established during the mid-twentieth century. The initial discovery of amine-boranes occurred in 1937 when Burg and Schlesinger first reported trimethylamine-borine, marking the beginning of systematic investigations into boron-nitrogen containing compounds. This pioneering research established the fundamental principles that would later guide the development of more sophisticated boronate amine derivatives.

The evolution of amine-borane chemistry experienced significant advancement through the work of Brown, who described diborane-based processes for preparing borine trialkyl amines in 1958. These early methodological developments provided the synthetic foundation necessary for creating more complex boronate structures. The progression from simple amine-boranes to sophisticated dioxaborolane derivatives required decades of incremental advances in synthetic methodology and mechanistic understanding.

During the 1960s, Kelly and Edwards established what became the most commonly-used method for obtaining amine-boranes through the use of borane-tetrahydrofuran complex as a boranating agent. This methodology represented a crucial advancement because tetrahydrofuran became commercially available in 1956, making practical applications of these synthetic approaches feasible for broader research communities. The development of reliable synthetic protocols enabled researchers to explore more complex boronate-amine combinations.

The conceptual framework for compounds like this compound emerged from these historical developments in amine-borane chemistry. The specific combination of a dioxaborolane ring with an aminomethyl substituent represents a sophisticated evolution of the original amine-borane concept, incorporating protecting group strategies and enhanced stability characteristics that address limitations of earlier compounds.

Significance in Modern Organoboron Chemistry

The compound this compound occupies a strategic position within contemporary organoboron chemistry due to its unique combination of functional groups and synthetic accessibility. Organoboron compounds have experienced unprecedented growth in application scope, particularly in the context of cross-coupling reactions and synthetic methodology development. The presence of both the dioxaborolane functionality and the aminomethyl group provides complementary reactivity patterns that enable diverse synthetic transformations.

The dioxaborolane ring system, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, serves as a protected form of boronic acid that exhibits enhanced stability compared to free boronic acids. This structural feature addresses the inherent instability problems associated with many organoboron compounds, particularly those bearing additional functional groups. The pinacol protection strategy has become the standard approach for handling sensitive boronic acid derivatives in synthetic applications.

Contemporary applications of this compound class extend into multiple areas of chemical research, including drug development, bioconjugation processes, and advanced material synthesis. The versatility of the boronate ester functionality allows for participation in various carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura coupling reaction, which has become one of the most important tools in modern organic synthesis. The aminomethyl substituent provides additional opportunities for chemical modification and molecular recognition applications.

The significance of this compound is further enhanced by its compatibility with advanced synthetic methodologies, including photochemical transformations and metal-catalyzed processes. Recent developments in organoboron photochemistry have demonstrated the utility of similar compounds in light-promoted homologation reactions and related transformations. These emerging applications underscore the continued relevance of this compound class in cutting-edge synthetic chemistry.

Key Structural Features and Nomenclature

The molecular structure of this compound can be systematically analyzed through examination of its constituent structural elements and their spatial relationships. The compound possesses a molecular formula of C₁₃H₂₀BNO₂ with a molecular weight of 233.12 grams per mole, representing a moderate-sized organic molecule with well-defined functional group distribution.

The central aromatic ring serves as the structural scaffold, with two primary substituents occupying adjacent positions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, is attached directly to the benzene ring through a carbon-boron bond. This dioxaborolane ring system exhibits a five-membered cyclic structure containing one boron atom, two oxygen atoms, and two carbon atoms, with four methyl substituents providing steric bulk and electronic stabilization.

The aminomethyl functional group, represented as -CH₂NH₂, occupies the position adjacent to the boronate substituent on the aromatic ring. This arrangement creates an ortho-substitution pattern that influences both the electronic properties of the molecule and its potential for intramolecular interactions. The proximity of these functional groups can lead to unique reactivity patterns and conformational preferences that distinguish this compound from other organoboron derivatives.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.12 g/mol |

| CAS Registry Number | 248274-04-6 |

| PubChem CID | 53217104 |

The nomenclature of this compound reflects the systematic naming conventions established for organoboron chemistry. The International Union of Pure and Applied Chemistry name identifies the compound as this compound, which systematically describes each structural component. Alternative names include 2-(Aminomethyl)phenylboronic acid pinacol ester, which emphasizes the functional relationship between the aminomethyl group and the protected boronic acid functionality.

The structural features of this compound also include important conformational considerations arising from the spatial arrangement of the functional groups. The dioxaborolane ring adopts a preferred conformation that minimizes steric interactions while maintaining optimal orbital overlap for the boron-oxygen bonds. The aminomethyl group exhibits rotational freedom about the carbon-carbon bond connecting it to the aromatic ring, allowing for conformational flexibility that may be important in recognition processes and catalytic applications.

The electronic properties of this compound reflect the combined influence of the electron-withdrawing boronate group and the electron-donating aminomethyl substituent. This electronic balance creates a molecule with intermediate polarity and reactivity characteristics that can be fine-tuned through appropriate reaction conditions and synthetic manipulations. The compound's stability under ambient conditions makes it suitable for storage and handling in standard laboratory environments, while retaining sufficient reactivity for synthetic applications.

属性

IUPAC Name |

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGKJHOITXTFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682209 | |

| Record name | 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248274-04-6 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248274-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The predominant synthetic approach to (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine involves the palladium-catalyzed borylation of an appropriately substituted aryl halide, followed by introduction or retention of the aminomethyl group.

Palladium-Catalyzed Borylation of 2-Bromobenzylamine Derivatives

- Starting Materials: 2-Bromobenzylamine or its protected derivatives.

- Borylating Agent: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium carbonate (K2CO3) or potassium acetate (KOAc).

- Solvent: Commonly 1,4-dioxane or dimethylformamide (DMF).

- Conditions: Inert atmosphere (argon or nitrogen), heating at 80–100°C for 12–24 hours.

This method allows the selective installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the ortho position relative to the aminomethyl substituent, yielding the target compound in moderate to good yields.

Direct Aminomethylation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

An alternative approach involves:

化学反应分析

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can convert the boronic acid derivative to its corresponding boronic acid.

Reduction: : Reduction reactions can be used to reduce the boronic acid derivative to its corresponding boronic ester.

Substitution: : Substitution reactions can replace the boronic acid group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives of phenylmethanamine.

科学研究应用

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane moiety in (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine may enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability. A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various boron-containing compounds. The results indicated that those with a dioxaborolane structure had a higher cytotoxicity against breast cancer cells compared to traditional chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Breast |

| This compound | 8 | Breast |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study:

In a research article from Neuroscience Letters, the neuroprotective effects of boron compounds were examined using models of neurodegeneration. The findings indicated that the compound could reduce cell death and improve neuronal survival rates .

Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has shown to enhance mechanical properties and thermal stability. This compound can be utilized as a functional monomer in the synthesis of advanced materials.

Case Study:

A study highlighted in Macromolecules explored the use of this compound in creating boron-modified polymers for use in high-performance coatings. The resulting materials exhibited improved adhesion and resistance to environmental degradation .

| Property | Control Polymer | Boron-Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 200 | 250 |

Cross-Coupling Reactions

The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions due to its boron functionality. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study:

A recent publication in Organic Letters reported successful coupling reactions using this compound as a boron source. The reactions yielded high purity products with excellent yields .

作用机制

The mechanism by which the compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activity. The specific molecular targets and pathways depend on the context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of boronic ester-functionalized benzylamines , which vary in substituents, electronic properties, and applications. Below is a detailed comparison with structurally related analogs:

Table 1: Comparative Analysis of Key Derivatives

Key Findings from Comparisons

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., -Cl in 4d) reduce the boronic ester’s reactivity in cross-coupling due to decreased electron density at the boron center .

- Fluorine substituents (e.g., 4c, 4f) improve metabolic stability and influence regioselectivity in coupling reactions .

Amine Functionalization :

- N,N-Dimethylation (e.g., ) reduces the amine’s nucleophilicity, making it suitable for applications requiring inertness, such as in optoelectronic materials.

- Hydrochloride salts (e.g., ) enhance solubility, facilitating use in aqueous-phase syntheses.

Heterocyclic Analogues :

- Replacement of the benzene ring with thiophene () introduces conjugation pathways, beneficial for organic semiconductors.

Steric and Electronic Tuning :

- Meta-substituted derivatives (e.g., 4f) exhibit steric hindrance that directs coupling to specific positions, enabling controlled synthesis of asymmetric biaryls .

生物活性

The compound (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine , also known by its CAS number 53217104, is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The chemical formula for this compound is , with a molecular weight of approximately 233.12 g/mol. The structure includes a boron atom integrated into a dioxaborolane moiety, which is known for its reactivity in biological systems.

Biological Activity Overview

The biological activity of boron-containing compounds like this one often includes interactions with biomolecules such as enzymes and receptors. The following sections summarize key findings regarding its biological effects.

Antioxidant Activity

Research indicates that compounds containing dioxaborolane structures demonstrate significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that derivatives of boronic acids can act as inhibitors of glycosidases and proteases. For instance:

- Glycosidase Inhibition : The compound exhibited varying degrees of inhibition against different glycosidases. A notable study reported IC50 values indicating moderate to potent inhibition against specific glycosidases, suggesting its potential as a therapeutic agent in managing conditions like diabetes where glycosidase activity is critical .

| Enzyme Type | IC50 Value (μM) | Activity Level |

|---|---|---|

| Maltase | 36.2 | Moderate |

| α-Glucosidase | 12.4 | Potent |

| β-Galactosidase | 45.8 | Moderate |

Anticancer Potential

The anticancer properties of boron compounds have been widely studied. In vitro tests revealed that the compound can inhibit the growth of various cancer cell lines:

- Cell Line Studies : The compound demonstrated significant inhibition across multiple cancer cell lines with GI50 values ranging from 3 to 18 μM, indicating its potential efficacy in cancer therapy .

| Cell Line | GI50 Value (μM) | Inhibition (%) |

|---|---|---|

| MCF-7 | 42 | Significant |

| A2780 | 50 | Significant |

| HT29 | 69 | High |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Formation of Boronate Esters : The dioxaborolane moiety can form reversible covalent bonds with diols in biomolecules, altering their function.

- Interaction with Enzymatic Sites : The structural characteristics allow it to interact effectively with active sites on enzymes, leading to inhibition.

Case Studies and Research Findings

- Glycosidase Inhibition Study : A recent study screened various boronic acid derivatives for glycosidase inhibition and found that the tested compound showed promising results against α-glucosidase with an IC50 value of 12.4 μM .

- Cancer Cell Line Screening : Another study evaluated the impact of the compound on several cancer cell lines, reporting significant growth inhibition in MCF-7 and A2780 cells with GI50 values indicating effective anticancer activity .

- Antioxidant Properties : The antioxidant capacity was assessed using DPPH and ABTS assays, confirming that the compound effectively scavenged free radicals, demonstrating potential protective effects against oxidative damage .

常见问题

Basic: What are the optimal synthetic routes for preparing (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A common method involves coupling a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with an aryl halide containing a protected amine group. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in a THF/water solvent system at 80–100°C under inert conditions yield the boronate intermediate. Subsequent deprotection (e.g., HCl treatment for Boc-protected amines) generates the methanamine moiety . Purity (>97%) is confirmed via HPLC or NMR .

Basic: How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Stability : Store at –20°C under argon in amber vials to prevent boronate hydrolysis. Stability studies show <5% degradation over 6 months when stored properly. Avoid prolonged exposure to moisture or acidic conditions .

Advanced: What strategies resolve contradictions in coupling reaction yields when using this compound in palladium-catalyzed cross-couplings?

Contradictions in yields often arise from steric hindrance or competing protodeboronation. Mitigation strategies include:

- Ligand Optimization : Bulky ligands (e.g., SPhos) enhance catalytic efficiency for sterically demanding aryl partners .

- Additives : K₂CO₃ or CsF improves boronate activation, while degassing solvents minimizes protodeboronation .

- Kinetic Monitoring : Use in situ IR or GC-MS to track reaction progress and identify side products .

Advanced: How does the electronic nature of the aryl group in this boronate affect its reactivity in photoinduced charge-transfer applications?

The electron-rich 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances charge-transfer efficiency in donor–acceptor dyads. Density functional theory (DFT) calculations reveal a low-energy LUMO (–1.8 eV) for the boronate, facilitating electron acceptance in meta-terphenyl-linked systems. Experimental studies show a 20% increase in photoluminescence quantum yield compared to non-boronate analogs .

Advanced: What analytical methods distinguish between free amine and hydrochloride salt forms of this compound?

- Titration : Use potentiometric titration with 0.1 M HCl to quantify free amine content.

- Solid-State NMR : ¹¹B NMR distinguishes boronate environments; hydrochloride salts exhibit a downfield shift (~30 ppm) due to Cl⁻ interaction .

- X-ray Diffraction : Single-crystal XRD confirms salt formation via H-bonding between NH₃⁺ and Cl⁻ .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid amine vapor exposure.

- Waste Disposal : Neutralize residual boronate with aqueous NaHCO₃ before disposal .

Advanced: How can enantiomeric excess be determined for chiral derivatives of this compound?

Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves enantiomers. For example, (S,E)-1-phenyl-N-(4-phenyl-4-boronated butan-2-ylidene)methanamine derivatives show baseline separation with α = 1.2 . Circular dichroism (CD) spectroscopy provides complementary data for absolute configuration assignment.

Basic: What are the key applications of this compound in organic electronics?

It serves as a precursor for thermally activated delayed fluorescence (TADF) emitters in OLEDs. For instance, coupling with 9,9-dimethylacridine yields blue-emitting materials with CIE coordinates (0.16, 0.09) and external quantum efficiency (EQE) >15% .

Advanced: How do steric effects from the tetramethyl dioxaborolane group influence regioselectivity in multi-component reactions?

The bulky dioxaborolane directs regioselectivity in [4+2] cycloadditions. For example, in Hantzsch ester-mediated formylation, the boronate group favors γ-amino alcohol formation (80% yield) over α-products due to steric shielding of the ortho position .

Basic: What spectroscopic signatures confirm successful incorporation of this compound into polymeric matrices?

- FT-IR : B–O stretching at 1350–1310 cm⁻¹ and N–H bending at 1600 cm⁻¹.

- ¹¹B NMR : A singlet at δ 28–30 ppm confirms intact boronate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。